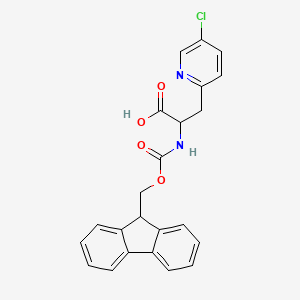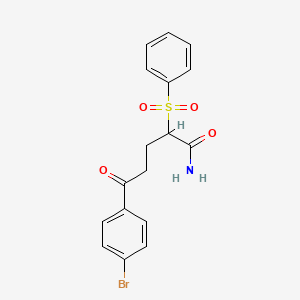![molecular formula C15H16N2O3 B2622756 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1255786-36-7](/img/structure/B2622756.png)
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound with the molecular formula C15H16N2O3 It is characterized by a pyridazinone ring substituted with an ethylphenyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone ring reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or a catalyst like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-[3-(4-carboxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid.
Reduction: Formation of 3-[3-(4-ethylphenyl)-6-hydroxypyridazin-1(6H)-yl]propanoic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ethylphenyl group and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Uniqueness
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.
Propriétés
IUPAC Name |
3-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-11-3-5-12(6-4-11)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQECHLYSUUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)
![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)
![(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/new.no-structure.jpg)

![1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea](/img/structure/B2622692.png)
![2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2622693.png)


